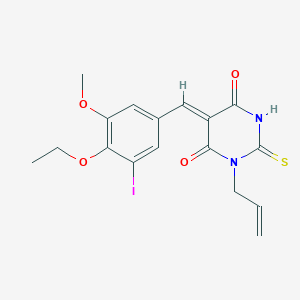
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone, also known as Thioflavin T, is a well-known fluorescent dye used in various scientific research applications. Thioflavin T is primarily used for the detection of amyloid fibrils, which are commonly associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T to amyloid fibrils results in a characteristic fluorescence emission. The exact mechanism of action of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is still being studied, but it is believed that 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T may interfere with the aggregation of amyloid fibrils, potentially leading to the development of new therapeutics for neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T has no known biochemical or physiological effects on the human body. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is not a drug and is not used for any medical purposes. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is primarily used in scientific research applications.
实验室实验的优点和局限性
One of the main advantages of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is its high sensitivity and specificity for the detection of amyloid fibrils. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is also relatively easy to use and can be detected using various imaging techniques. However, 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T has some limitations, including its potential toxicity and photobleaching. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T can also bind to other proteins and molecules, potentially leading to false positives in experiments.
未来方向
There are several future directions for 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T research. One potential direction is the development of new imaging techniques for the detection of amyloid fibrils. Another potential direction is the development of new therapeutics for neurodegenerative diseases based on the mechanism of action of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T. Additionally, 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T may have potential applications in the detection of other protein aggregates, such as prions. Further research is needed to fully understand the potential applications of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T in scientific research.
合成方法
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is synthesized through the reaction of 2-methylbenzaldehyde and 3,4-dimethylaniline in the presence of sulfur and formaldehyde. The resulting product is then treated with sodium hydroxide and iodine to form 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T. The synthesis method is relatively simple and has been well-documented in the literature.
科学研究应用
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is primarily used for the detection of amyloid fibrils in various scientific research applications. Amyloid fibrils are protein aggregates that are commonly associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T binds to the beta-sheet structure of amyloid fibrils, resulting in a characteristic fluorescence emission. This fluorescence emission can be detected using various imaging techniques, such as fluorescence microscopy and spectroscopy. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is also used in the development of potential therapeutics for neurodegenerative diseases.
属性
产品名称 |
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C23H26N2O2S |
分子量 |
394.5 g/mol |
IUPAC 名称 |
(5Z)-3-(3,4-dimethylphenyl)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H26N2O2S/c1-13(2)19-11-17(16(5)10-21(19)27-6)12-20-22(26)25(23(28)24-20)18-8-7-14(3)15(4)9-18/h7-13H,1-6H3,(H,24,28)/b20-12- |
InChI 键 |
CTXWJRTXYLYPMN-NDENLUEZSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3C)OC)C(C)C)/NC2=S)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=S)C |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Propanoylcarbamothioyl)amino]benzamide](/img/structure/B300758.png)
![5-bromo-N-[3-(pentanoylamino)phenyl]-1-naphthamide](/img/structure/B300759.png)
![2,4-dichloro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300760.png)
![N-[4-({[(4-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide](/img/structure/B300763.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B300770.png)
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)
![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)


![2-(5-bromo-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300780.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300782.png)